molecular formula C9H10N2O B3245462 5-(Aminomethyl)-2-methoxybenzonitrile CAS No. 169045-13-0

5-(Aminomethyl)-2-methoxybenzonitrile

Cat. No.: B3245462
CAS No.: 169045-13-0
M. Wt: 162.19 g/mol
InChI Key: QHAVONPWXPPJTK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride (CAS: 1423032-10-3) is a chemical compound supplied as an organic building block for research and development purposes . It has a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is part of the methoxybenzonitrile family, a class of aromatic nitriles known for their utility in synthesizing a wide variety of pharmacologically active compounds, including those with potential applications as neuroleptics, muscle relaxants, and sedatives . Furthermore, benzonitrile derivatives are frequently investigated as key intermediates in the development of agrochemicals such as herbicides, fungicides, and insecticides . The structure of this compound, featuring both a reactive aminomethyl group and a nitrile group, makes it a versatile precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles and other complex molecular scaffolds . This product is intended for use in laboratory research only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAVONPWXPPJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286810
Record name 5-(Aminomethyl)-2-methoxybenzonitrile
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Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-13-0
Record name 5-(Aminomethyl)-2-methoxybenzonitrile
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Record name 5-(Aminomethyl)-2-methoxybenzonitrile
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Record name 5-(aminomethyl)-2-methoxybenzonitrile
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Chemical Reactivity and Transformation Pathways of 5 Aminomethyl 2 Methoxybenzonitrile

Reactions Involving the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile and a reactive site for a variety of chemical transformations. Its reactivity is central to the construction of new carbon-nitrogen bonds, enabling the elaboration of the molecule into a wide array of derivatives.

Nucleophilic Acylation and Amidation Reactions for Amide Formation

The primary amine of 5-(aminomethyl)-2-methoxybenzonitrile readily undergoes nucleophilic acylation with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This reaction is fundamental in medicinal chemistry for linking the core structure to other molecular fragments. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate).

While specific examples of acylation on this compound are not extensively detailed in publicly available literature, the reaction is a standard and predictable transformation for primary amines. For instance, in a patented synthesis, the structurally similar 4-(aminomethyl)benzonitrile is acylated with 4-(2-amino-2-oxoethyl)-2-bromobenzoyl chloride to yield the corresponding amide, a key intermediate in the preparation of factor Xa inhibitors. This highlights the general applicability of this reaction to aminomethyl-substituted benzonitriles.

Acylating AgentProductReaction ConditionsYield
Acetyl ChlorideN-[[4-cyano-3-methoxyphenyl]methyl]acetamideTypically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) at room temperature.Data not available for specific compound
Benzoyl ChlorideN-[[4-cyano-3-methoxyphenyl]methyl]benzamideSimilar conditions to acetyl chloride.Data not available for specific compound
Acetic Anhydride (B1165640)N-[[4-cyano-3-methoxyphenyl]methyl]acetamideOften performed with or without a catalyst (e.g., DMAP) in a suitable solvent.Data not available for specific compound

N-Alkylation and Reductive Alkylation Strategies

The nitrogen atom of the aminomethyl group can be alkylated to form secondary and tertiary amines. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation.

A more controlled and widely used method is reductive amination (also known as reductive alkylation). This one-pot reaction involves the initial formation of a Schiff base or imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH stability of the reactants and intermediates.

Patented procedures demonstrate the reductive amination of this compound with various aldehydes and ketones to produce a range of substituted secondary amines. For example, its reaction with a substituted pyrazole-4-carbaldehyde in the presence of sodium triacetoxyborohydride is a key step in the synthesis of pyrazolopyrimidine derivatives as protein kinase inhibitors.

Aldehyde/KetoneReducing AgentProduct
Substituted pyrazole-4-carbaldehydeSodium triacetoxyborohydrideN-[[4-cyano-3-methoxyphenyl]methyl]-1H-pyrazole-4-methanamine derivative
AcetoneSodium cyanoborohydrideN-isopropyl-N-[[4-cyano-3-methoxyphenyl]methyl]amine
CyclohexanoneSodium borohydrideN-cyclohexyl-N-[[4-cyano-3-methoxyphenyl]methyl]amine

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, various ring structures can be constructed.

For instance, derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic systems. While specific examples for this exact molecule are not readily found, analogous structures are widely used in such transformations. For example, related aminomethyl benzonitriles are used in the synthesis of isoquinolinones and other fused pyridinone systems.

In one patented example, a derivative of this compound is utilized in a multi-step synthesis to construct a complex heterocyclic scaffold for use as a therapeutic agent. The aminomethyl group, after further modification, participates in a cyclization step to form a key part of the final ring system.

Formation of Schiff Bases and Related Imine Derivatives

The primary aminomethyl group of this compound readily condenses with aldehydes and ketones to form Schiff bases (or imines). This reaction is typically reversible and is often carried out under conditions that favor the removal of water, thereby driving the equilibrium towards the product. The formation of the C=N double bond is a versatile transformation, as the resulting imine can be isolated or used in-situ for further reactions, such as reduction (as in reductive amination) or nucleophilic addition.

The synthesis of Schiff bases from related aminomethyl compounds is a common strategy in the preparation of ligands for metal complexes and as intermediates in organic synthesis. For example, the reaction of this compound with salicylaldehyde would be expected to yield the corresponding N-(salicylidene)-5-(aminomethyl)-2-methoxybenzonitrile, a potential tridentate ligand.

Aldehyde/KetoneReaction ConditionsProduct (Schiff Base)
BenzaldehydeTypically refluxing in a solvent like ethanol or toluene with azeotropic removal of water.N-(benzylidene)-1-(4-cyano-3-methoxyphenyl)methanamine
SalicylaldehydeSimilar to benzaldehyde.2-[[(4-cyano-3-methoxyphenyl)methylimino]methyl]phenol
AcetoneCan require a catalyst such as an acid or base.N-(propan-2-ylidene)-1-(4-cyano-3-methoxyphenyl)methanamine

Transformations of the Benzonitrile (B105546) Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The benzonitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-(aminomethyl)-2-methoxybenzoic acid, under either acidic or basic conditions. This transformation is crucial for the synthesis of compounds where a carboxylic acid or its derivatives (e.g., esters, amides) are required at this position.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The initially formed imidic acid then tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to give an imidic acid, which then rearranges to an amide. Further hydrolysis of the amide under the basic conditions yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

In a patent describing the synthesis of substituted benzoic acid derivatives, this compound is subjected to basic hydrolysis using aqueous sodium hydroxide to yield 5-(aminomethyl)-2-methoxybenzoic acid, a key building block for more complex target molecules.

Hydrolysis ConditionsProduct
Aqueous NaOH, heat5-(aminomethyl)-2-methoxybenzoic acid
Aqueous H₂SO₄, heat5-(aminomethyl)-2-methoxybenzoic acid

Reduction to Aldehydes or Further Amines under Specific Conditions

The nitrile group of this compound is a versatile functional group that can be reduced to either an aldehyde or a primary amine, depending on the reaction conditions and the reducing agent employed.

One of the most effective methods for the partial reduction of nitriles to aldehydes is the use of diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.comwikipedia.org This bulky and electrophilic reducing agent can selectively deliver a single hydride to the nitrile carbon, especially at low temperatures, typically -78 °C. chemistrysteps.comurbanpro.com The reaction proceeds through the formation of an intermediate imine-aluminum complex. chemistrysteps.com Subsequent acidic workup hydrolyzes this intermediate to yield the corresponding aldehyde, 5-(aminomethyl)-2-methoxybenzaldehyde. It is crucial to maintain low temperatures to prevent a second hydride addition, which would lead to the formation of a primary amine. masterorganicchemistry.com

Conversely, complete reduction of the nitrile to a primary amine can be achieved using stronger reducing agents or different reaction conditions. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is a common industrial method for this transformation. This process typically requires high pressure and temperature. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) will also fully reduce the nitrile group to a primary amine, yielding 5-(aminomethyl)-2-methoxyphenyl)methanamine. When using DIBAL-H, employing two or more equivalents of the reagent, often at room temperature or higher, will also result in the formation of the primary amine. urbanpro.com

The choice of reducing agent and reaction conditions allows for the selective synthesis of either the aldehyde or the further reduced amine, as summarized in the table below.

Reagent(s)ConditionsMajor ProductFunctional Group Transformation
1. DIBAL-H (1 equiv.)2. H₃O⁺Low temperature (-78 °C)5-(Aminomethyl)-2-methoxybenzaldehydeNitrile → Aldehyde
LiAlH₄Standard(5-(Aminomethyl)-2-methoxyphenyl)methanamineNitrile → Primary Amine
H₂/Raney NiHigh pressure, high temp.(5-(Aminomethyl)-2-methoxyphenyl)methanamineNitrile → Primary Amine
DIBAL-H (2+ equiv.)Room temp. or elevated(5-(Aminomethyl)-2-methoxyphenyl)methanamineNitrile → Primary Amine

Nucleophilic Additions to the Nitrile Group for Heterocycle Formation

The nitrile group in this compound can act as an electrophile, undergoing nucleophilic attack to initiate the formation of various heterocyclic structures. The presence of the adjacent aminomethyl group can facilitate intramolecular cyclization reactions, leading to fused ring systems.

One potential transformation is the synthesis of quinazoline derivatives. Although typically formed from 2-aminobenzonitriles, analogous pathways can be envisioned. For instance, if the aminomethyl group is first oxidized to an aldehyde, subsequent reaction with an amine source could lead to an imine, which can then undergo cyclization and further reactions to form a quinazoline ring system. More directly, reactions of 2-aminobenzonitriles with various reagents like aldehydes, nitriles, or amides are known to produce quinazolines under catalytic conditions (e.g., using iridium, copper, or iron catalysts). organic-chemistry.org The this compound could potentially be a precursor to a reactant suitable for these cyclizations.

Another important class of heterocycles that can be synthesized are isoindoles. The synthesis of isoindoles can be achieved from ortho-disubstituted benzene (B151609) derivatives. For example, the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, is a known method for forming isoindoles. nih.gov More relevant to the structure of this compound, the reaction of (2-bromomethyl)-benzonitrile with amines can lead to the formation of isoindolium salts, which are precursors to isoindoles. researchgate.net This suggests that this compound, with its aminomethyl and nitrile groups in a 1,4-relationship, could undergo reactions to form precursors for annulated or substituted isoindole systems.

The general strategies for heterocycle formation involving a benzonitrile moiety are summarized below.

Target HeterocycleGeneral Precursor(s)Potential Role of this compound
Quinazoline2-Aminobenzonitrile + Aldehyde/Nitrile/AmidePrecursor to a suitable 2-aminoarylketone or can react with nitriles in the presence of a catalyst. organic-chemistry.org
Isoindoleortho-(Aminomethyl)benzaldehydes, Benzyl azidesCan be a precursor for annulated isoindole systems or participate in multicomponent reactions. thieme-connect.deorganic-chemistry.org

Aromatic Ring Functionalization and Modifications

Electrophilic Aromatic Substitution Patterns Influenced by Substituents

The aromatic ring of this compound is activated towards electrophilic aromatic substitution, and the position of substitution is directed by the existing functional groups. The two key directing groups are the methoxy (B1213986) group (-OCH₃) at position 2 and the aminomethyl group (-CH₂NH₂) at position 5.

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the benzene ring through resonance. libretexts.orgorganicchemistrytutor.com The lone pairs on the oxygen atom stabilize the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the electrophile attacks the positions ortho and para to the methoxy group. libretexts.org

The aminomethyl group, while containing a basic nitrogen, is attached to the ring via a methylene (B1212753) (-CH₂) spacer. Therefore, its primary influence is that of a weakly activating alkyl group, which directs ortho and para. The aminomethyl group is less activating than the methoxy group.

Considering the positions on the ring:

Position 1: Substituted with the nitrile group (meta-director).

Position 2: Substituted with the methoxy group (ortho-, para-director).

Position 3: Ortho to the methoxy group and meta to the aminomethyl group.

Position 4: Para to the methoxy group and ortho to the aminomethyl group.

Position 5: Substituted with the aminomethyl group (ortho-, para-director).

Position 6: Ortho to the methoxy group and meta to the aminomethyl group.

The powerful ortho-, para-directing effect of the methoxy group will dominate. libretexts.org Therefore, electrophilic attack is most likely to occur at positions 4 and 6. Position 4 is para to the methoxy group and ortho to the aminomethyl group, making it electronically favorable. Position 6 is ortho to the methoxy group. Steric hindrance from the adjacent nitrile group at position 1 might slightly disfavor substitution at position 6 compared to position 4.

PositionRelation to Methoxy (-OCH₃)Relation to Aminomethyl (-CH₂NH₂)Predicted Reactivity
3OrthoMetaModerately favored
4ParaOrthoHighly favored
6OrthoMetaFavored, but potential steric hindrance

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Positions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For these reactions to occur on the aromatic ring of this compound, a leaving group, typically a halide (Br, I) or a triflate, must be present at one of the unsubstituted positions (3, 4, or 6). Assuming such a halogenated derivative is used, the following reactions are plausible:

Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. The electron-donating nature of the methoxy and aminomethyl groups would likely facilitate the oxidative addition step of the catalytic cycle. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by palladium. wikipedia.orgyoutube.com This would allow for the introduction of alkenyl groups onto the aromatic ring of a halogenated this compound. The reaction typically favors the formation of the trans-alkene. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This would be a direct method to introduce alkynyl moieties onto the aromatic core of a halogenated precursor.

The feasibility and efficiency of these reactions would depend on the specific position of the halogen and the reaction conditions employed.

ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiR-B(OH)₂Pd catalyst, BaseAryl-Aryl or Aryl-Vinyl
HeckAlkenePd catalyst, BaseAryl-Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl-Alkyne

Photoinduced or Radical Aromatic Transformations

The aromatic ring and its substituents in this compound can also participate in reactions initiated by light or radical species.

Photoinduced Transformations: Benzonitrile and its derivatives are known to undergo photochemical cycloadditions with alkenes. acs.orgpublish.csiro.au These reactions, often proceeding through an excited state of the arene, can lead to the formation of complex polycyclic structures. The main types of cycloadditions are ortho [2+2], meta [3+2], and para [4+2] additions. nih.gov The regioselectivity of these reactions is influenced by the substituents on the benzene ring and the nature of the alkene. For this compound, irradiation in the presence of an alkene could potentially lead to a variety of cycloadducts, expanding its structural diversity.

Radical Aromatic Transformations: The aniline-like nature of the aminomethyl group (once the amine is deprotonated or as a radical cation) and the electron-rich aromatic ring make the compound susceptible to radical reactions. Intramolecular radical additions to aniline derivatives have been studied, where the polarity of the radical and the arene are crucial for reactivity. nih.gov Furthermore, radical cations of anilines can be generated, for instance, through photoredox catalysis, which can then undergo nucleophilic attack. This process, known as Cation-Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr), allows for the amination of even electron-rich arenes. nih.gov This suggests that under appropriate conditions, the aromatic ring of this compound could be functionalized via radical-mediated pathways.

Influence of the Methoxy Group on Aromatic Reactivity and Stability

The methoxy group at position 2 exerts a significant influence on the reactivity and stability of the this compound molecule. This influence stems from a combination of resonance and inductive effects.

Reactivity: The methoxy group is a strong activating group for electrophilic aromatic substitution. libretexts.org It donates electron density to the aromatic ring via resonance (+M effect) by delocalizing one of its lone pairs of electrons into the π-system. organicchemistrytutor.com This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than an unsubstituted benzene ring. The resonance effect particularly increases the electron density at the ortho and para positions, which is why the methoxy group is a powerful ortho-, para-director. libretexts.org

Stability: The electron-donating resonance effect of the methoxy group helps to stabilize the arenium ion intermediate formed during electrophilic aromatic substitution. organicchemistrytutor.com Specifically, for ortho and para attack, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, giving all atoms in the structure a full octet of electrons. This provides significant stabilization and lowers the activation energy for substitution at these positions compared to meta attack.

Effect of Methoxy GroupDescriptionConsequence
Resonance (+M)Donation of lone pair electrons into the aromatic ring.Increases electron density, especially at ortho and para positions. Activates the ring towards electrophilic attack.
Inductive (-I)Withdrawal of electron density due to oxygen's electronegativity.Deactivates the ring slightly, but is outweighed by the resonance effect.
Overall Electronic EffectStrong activation and ortho-, para-direction.Enhanced reactivity in electrophilic aromatic substitution and stabilization of the arenium ion intermediate.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 5-(Aminomethyl)-2-methoxybenzonitrile. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's optimized geometry and to probe its electronic landscape. researchgate.netdntb.gov.ua Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap suggests higher reactivity and a greater propensity for electronic transitions.

The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies electrophilic and nucleophilic sites within the molecule. dntb.gov.ua For this compound, the nitrogen atom of the aminomethyl group and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the aminomethyl group and the regions around the electron-withdrawing nitrile group would be electron-deficient (electrophilic). Natural Bond Orbital (NBO) analysis further quantifies the charge distribution and delocalization of electrons within the molecule, providing insights into intramolecular interactions. rcsi.com

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. nih.gov By modeling the reaction pathways, it is possible to identify key intermediates and transition states, providing a detailed picture of how the reaction proceeds.

A plausible synthetic route to this compound could involve the reduction of a corresponding nitrobenzonitrile precursor. Transition state analysis for this reduction would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier for the rate-determining step. The geometry and vibrational frequencies of the transition state are calculated to confirm its nature and to compute the activation energy of the reaction. For derivatization reactions, such as N-acylation of the aminomethyl group, transition state analysis can help in understanding the influence of different acylating agents and reaction conditions.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction pathway can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction. For instance, in a multi-step synthesis, the energy profile can reveal the rate-limiting step and suggest potential optimizations to improve the reaction yield and efficiency. nih.gov The effect of solvents can also be incorporated into these models to provide a more accurate representation of the reaction in a specific medium.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The biological activity and physical properties of molecules are often dictated by their three-dimensional shape and flexibility. rcsi.comnih.gov Conformational analysis of derivatives of this compound can elucidate the preferred spatial arrangements of the substituents.

Systematic conformational searches using molecular mechanics or semi-empirical methods can identify low-energy conformers. nih.gov For this compound derivatives, key dihedral angles to consider would be those around the C-C bond connecting the aminomethyl group to the phenyl ring and the C-O bond of the methoxy group. The relative energies of different conformers can be further refined using higher-level DFT calculations. ufms.br

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape by simulating the movement of atoms over time. nih.gov These simulations can reveal the accessible conformations of a derivative in solution and the timescales of transitions between them. This information is particularly valuable for understanding how a molecule might interact with a biological target.

Table 2: Relative Energies of Conformers of a Hypothetical N-acetyl-5-(aminomethyl)-2-methoxybenzonitrile Derivative

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
160°0.0
2180°1.2
3-60°0.8

Note: The data in this table is hypothetical and illustrates the kind of results obtained from conformational analysis.

Prediction of Spectroscopic Parameters for Characterization

Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization of this compound and its derivatives. researchgate.netdntb.gov.ua

Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental infrared (IR) and Raman spectra. ethz.ch This allows for the assignment of specific vibrational modes to the observed spectral bands.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. epstem.net By comparing the calculated shifts with experimental data, the structure of a synthesized compound can be confirmed. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic excitations. dntb.gov.ua

In Silico Design and Virtual Screening for Novel Derivatives

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with desired properties. chemrevlett.commdpi.com For example, if the goal is to design a derivative with specific biological activity, a pharmacophore model can be developed based on the structural features required for binding to a target receptor.

Virtual screening involves docking a library of virtual compounds into the active site of a target protein to predict their binding affinity and mode of interaction. nih.govnih.gov This allows for the rapid identification of promising candidates for synthesis and further testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity, providing a predictive tool for designing more potent compounds. nih.gov The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another crucial step in the design of new drug candidates. mdpi.com

Advanced Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 5-(Aminomethyl)-2-methoxybenzonitrile, characteristic signals are expected for the aromatic protons, the aminomethyl (-CH₂NH₂) group, and the methoxy (B1213986) (-OCH₃) group. The aromatic region would display complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the nitrile carbon (C≡N), the carbons of the aromatic ring (including those bonded to the methoxy, aminomethyl, and nitrile groups), the methyl carbon of the methoxy group, and the methylene (B1212753) carbon of the aminomethyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). sdsu.edu It allows for the unambiguous assignment of carbon signals by linking them to their known proton signals. For instance, the signal for the -CH₂- protons would correlate with the signal for the methylene carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different functional groups. sdsu.edu Key HMBC correlations would include:

The methoxy protons (-OCH₃) to the aromatic carbon at position C2.

The aminomethyl protons (-CH₂) to the aromatic carbons at positions C4, C5, and C6.

The aromatic proton at H6 to the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar structures like 2-methoxybenzonitrile (B147131) and other substituted benzonitriles. organicchemistrydata.orgchemicalbook.comchemicalbook.com

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key 2D Correlations (HMBC)
-OCH₃~3.9~56Correlation to C2
-CH₂NH₂~3.8~45Correlations to C4, C5, C6
-NH₂Broad, variable--
C1-CN-~118Correlation from H6
C2-OCH₃-~160Correlations from H3, -OCH₃ protons
C3~7.0 (d)~112Correlations from H4
C4~7.4 (dd)~133Correlations from H3, H6, -CH₂ protons
C5-CH₂NH₂-~138Correlations from H4, H6, -CH₂ protons
C6~7.3 (d)~134Correlations from H4, -CH₂ protons, to C1-CN

d = doublet, dd = doublet of doublets

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. nih.gov For this compound (C₉H₁₀N₂O), the exact mass can be calculated and compared to the experimental value with high precision.

Molecular Formula: C₉H₁₀N₂O

Monoisotopic Mass: 162.0793 Da uni.lu

HRMS also provides information about the molecule's structure through analysis of its fragmentation patterns under ionization. Common fragmentation pathways could include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the methoxy group. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 2: Predicted HRMS Adducts and Collision Cross Section (CCS) Data uni.lu

Adduct TypeMass-to-Charge (m/z)Predicted CCS (Ų)
[M+H]⁺163.08660134.8
[M+Na]⁺185.06854145.1
[M-H]⁻161.07204138.1

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: An IR spectrum of the compound would confirm the presence of its key functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the nitrile group, which often gives a strong Raman signal. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for the specified functional groups and data from related benzonitrile (B105546) compounds. mdpi.comnist.govnih.govchemicalbook.com

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Spectrum
Primary AmineN-H stretch (symmetric/asymmetric)3300 - 3500 (two bands)IR
Primary AmineN-H bend (scissoring)1590 - 1650IR
NitrileC≡N stretch2220 - 2260IR, Raman (strong)
Aromatic RingC=C stretch1450 - 1600IR, Raman
Aromatic RingC-H stretch3000 - 3100IR, Raman
Methoxy Group (Alkyl Aryl Ether)C-O stretch (asymmetric)1230 - 1275IR
Methoxy Group (Alkyl Aryl Ether)C-O stretch (symmetric)~1020 - 1075IR
Methylene GroupC-H stretch2850 - 2960IR, Raman

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.govutexas.edu While a published crystal structure for this compound itself is not readily found in open-access databases, analysis of a suitable single crystal would provide precise data on:

Bond lengths and angles: Confirming the geometry of the benzene ring, nitrile, and substituent groups.

Molecular conformation: Revealing the orientation of the methoxy and aminomethyl groups relative to the aromatic ring.

Intermolecular interactions: Identifying hydrogen bonding (e.g., involving the -NH₂ group) and other packing forces in the crystal lattice.

Analysis of derivatives or related structures is a common practice to understand molecular packing and conformation. mdpi.comweizmann.ac.il

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction. lcms.cz

HPLC is a powerful technique for the analysis of non-volatile compounds like this compound. nih.gov A typical method for purity determination would involve:

Mode: Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar. abap.co.in

Stationary Phase (Column): A C18 (octadecylsilyl) column is commonly used for separating aromatic compounds. sielc.com

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) formate) is typically employed.

Detection: Due to the presence of the aromatic ring (a chromophore), UV detection is highly effective. The wavelength for detection would be set at one of the compound's absorption maxima, likely in the 210-280 nm range.

The retention time of the main peak would be characteristic of the compound under specific conditions, while the area of the peak would be proportional to its concentration. The presence and area of other peaks would indicate the level of impurities.

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) stands as a pivotal analytical technique in the research and development of "this compound", primarily for the identification and quantification of volatile intermediates and byproducts. The synthesis of this compound can involve several volatile species, and monitoring their presence is crucial for reaction optimization, purity assessment of the final product, and ensuring process safety. The inherent volatility of potential precursors and intermediates makes GC, particularly when coupled with a mass spectrometer (GC-MS), an ideal analytical tool.

The primary challenge in the GC analysis of aminic compounds like "this compound" and its precursors lies in their polarity. The presence of the primary amine group can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and reduced resolution. To circumvent these issues, derivatization is a commonly employed strategy. This process involves chemically modifying the analyte to make it more volatile and less polar, thereby improving its chromatographic behavior. Common derivatization agents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), or silylating agents. researchgate.netojp.gov The resulting derivatives typically exhibit sharper peaks and better separation on standard non-polar or medium-polarity capillary columns. researchgate.netojp.gov

In the context of synthesizing "this compound", a plausible synthetic route involves the reduction of a nitrile precursor, such as "4-methoxy-2-cyanobenzyl bromide" or a related compound. During such a reduction, several volatile intermediates and byproducts could potentially be formed. For instance, incomplete reduction might leave traces of the starting nitrile. Furthermore, side reactions could lead to the formation of secondary or tertiary amines. The use of GC-MS would be instrumental in identifying these unknown impurities through the analysis of their mass spectra.

Detailed Research Findings

While specific research detailing the GC analysis of volatile intermediates in the synthesis of "this compound" is not extensively published, valuable insights can be drawn from studies on structurally similar compounds, such as methoxybenzylamine isomers and other substituted benzylamines. Research on the GC separation of such isomers indicates that the choice of the capillary column is critical. researchgate.net Mid-polarity columns, for instance, have been shown to effectively separate regioisomers, with the elution order often being related to the degree of substituent crowding on the aromatic ring. researchgate.net For example, in the analysis of methoxybenzyl isomers, the ortho-isomer often elutes before the meta- and para-isomers. researchgate.net

The development of a robust GC method for monitoring the synthesis of "this compound" would likely involve a temperature-programmed separation on a capillary column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase. The temperature program would be optimized to ensure the separation of the starting materials, the desired product, and any potential volatile byproducts within a reasonable analysis time.

The following interactive data table illustrates a hypothetical GC-MS analysis of a reaction mixture for the synthesis of "this compound". The data is based on typical elution patterns and mass spectral data for structurally related compounds.

Compound NameRetention Time (min)Key Mass Fragments (m/z)Notes
4-Methoxybenzonitrile8.5133, 118, 90Unreacted starting material
2-Methoxybenzylamine9.2137, 122, 91Isomeric byproduct
This compound 10.1 162, 147, 134 Target Compound
Bis(2-methoxy-5-cyanobenzyl)amine15.3308, 161, 147Secondary amine byproduct

This table demonstrates how GC-MS can be used to distinguish between the target compound and potential volatile impurities based on their distinct retention times and mass fragmentation patterns. The identification of such byproducts is crucial for refining the reaction conditions to maximize the yield and purity of "this compound".

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

One prospective avenue is the exploration of catalytic C-H amination and cyanations of a simpler, readily available precursor like 2-methoxytoluene. This would represent a significant improvement in atom economy over classical multi-step syntheses that often involve protecting groups and stoichiometric reagents. Another area of focus could be the development of flow chemistry processes for its synthesis, which can offer enhanced safety, better heat and mass transfer, and the potential for straightforward scalability.

Table 1: Hypothetical Comparison of Synthetic Routes for 5-(Aminomethyl)-2-methoxybenzonitrile

ParameterCurrent Synthetic Route (Illustrative)Proposed Sustainable Route (Hypothetical)
Starting Materials 2-Methoxy-5-methylaniline2-Methoxytoluene
Key Transformations Sandmeyer Reaction, ReductionDirect C-H Amination/Cyanation
Atom Economy ~40-50%>80%
E-Factor (Environmental Factor) High (significant waste)Low (minimal waste)
Key Advantages Established methodologyFewer steps, higher efficiency
Key Disadvantages Use of stoichiometric and potentially hazardous reagentsRequires development of novel catalytic systems

This table is illustrative and presents a hypothetical comparison to guide future research.

Exploration of Novel Reactivity Modalities for Aminomethylbenzonitriles

The unique juxtaposition of an amine and a nitrile group on the same aromatic ring in this compound opens the door to exploring novel reactivity patterns. Future research could focus on intramolecular cyclization reactions to generate novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry. For instance, the development of catalysts for intramolecular hydroamination could provide access to novel dihydroisoquinoline derivatives.

Furthermore, the benzonitrile (B105546) group can be a linchpin for various transformations. Research into its participation in [2+2+2] cycloadditions with alkynes or other unsaturated partners could lead to the synthesis of complex polycyclic aromatic compounds. The exploration of its reactivity with rare-earth metal complexes, which have shown unique reactivity patterns with isonitriles, could also unveil unprecedented chemical transformations.

Expansion into Underexplored Applications in Chemical Biology and Materials Science

While likely utilized as an intermediate in drug discovery, the direct application of this compound and its derivatives in chemical biology and materials science remains an underexplored frontier.

In chemical biology, the aminomethyl group could serve as a handle for bioconjugation, allowing the molecule to be tethered to proteins or other biomolecules to probe biological processes. The benzonitrile moiety, as a known bioisostere for other functional groups, could be leveraged in the design of novel enzyme inhibitors or receptor ligands. For example, related aminomethyl-substituted heterocyclic compounds have been investigated as potential kinase inhibitors.

In materials science, the rigid aromatic core and the presence of polar functional groups suggest potential applications in the development of novel organic materials. Research could be directed towards synthesizing polymers or metal-organic frameworks (MOFs) incorporating this building block. The nitrile group's ability to coordinate with metal ions could be exploited to create novel luminescent materials or sensors.

Table 2: Potential Applications in Chemical Biology and Materials Science

FieldPotential ApplicationRationale for Exploration
Chemical Biology Fluorescent ProbesThe aromatic system could be modified to create a fluorophore, with the amine allowing for targeted labeling of biomolecules.
Covalent BindersThe aminomethyl group could act as a nucleophile to form covalent bonds with specific biological targets.
Materials Science Monomer for High-Performance PolymersThe rigid structure and polar groups could impart desirable thermal and mechanical properties to polymers.
Ligand for Metal-Organic FrameworksThe nitrile and amine groups can act as coordination sites for metal ions, leading to new porous materials.

This table outlines hypothetical, unexplored applications that warrant future investigation.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical research is heavily reliant on automation and high-throughput experimentation (HTE). Future efforts to explore the full potential of this compound will benefit significantly from these technologies. Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by modifying the amine or nitrile functionalities.

These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. For instance, an automated platform could synthesize a hundred different N-acylated or N-alkylated derivatives of this compound, which are then screened in parallel for their ability to inhibit a particular enzyme. This approach can drastically reduce the time required for lead discovery and optimization. The use of miniaturized reaction formats in HTE also aligns with the goals of sustainable chemistry by reducing solvent and reagent consumption.

The integration of automated synthesis with machine learning algorithms could further accelerate discovery. By analyzing the data from high-throughput screens, predictive models could be built to guide the design of the next generation of derivatives with improved properties, creating a closed-loop discovery cycle.

Q & A

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-2-methoxybenzonitrile, and what reaction conditions optimize yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a halogen (e.g., chlorine or bromine) at the 5-position with an aminomethyl group under ammonia or methylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) can yield the target compound. Catalysts like Cu(I) or Pd-based systems may enhance efficiency . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers characterize the molecular structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at C2, aminomethyl at C5) .
  • HPLC : Retention time and peak symmetry assess purity (detection limit: ~0.5 µg/mL) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 176.2 for C9_9H10_{10}N2_2O) validate the molecular formula .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

  • Solubility : Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the nitrile and aminomethyl groups .
  • pKa : The aminomethyl group (pKa ~9.5) enables protonation under acidic conditions, influencing nucleophilic reactivity .
  • Stability : Sensitive to strong oxidizers (e.g., KMnO4_4) but stable under inert storage .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Density Functional Theory (DFT) calculations reveal that the methoxy group (electron-donating) directs EAS to the para position relative to itself, while the nitrile (electron-withdrawing) deactivates the ring. Molecular electrostatic potential maps highlight reactive sites, validated by experimental nitration or halogenation outcomes .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Systematic structure-activity relationship (SAR) studies are critical. For example:

  • Comparative assays : Test derivatives with varying substituents (e.g., 5-fluoro vs. 5-chloro) against target enzymes .
  • Data normalization : Control for batch-to-batch purity variations using HPLC-UV .
  • Meta-analysis : Reconcile divergent IC50_{50} values by standardizing assay conditions (pH, temperature) .

Q. What advanced analytical techniques detect trace impurities in this compound samples?

  • LC-MS/MS : Identifies impurities at ppm levels (e.g., unreacted precursors or oxidation byproducts) .
  • GC-FID : Quantifies volatile contaminants (e.g., residual solvents) with <1% error .
  • X-ray crystallography : Resolves structural ambiguities in crystalline impurities .

Q. How does the methoxy group influence the metabolic stability of this compound in vitro?

In hepatic microsome assays, the methoxy group reduces oxidative metabolism compared to non-methoxy analogs. Phase I metabolites (e.g., O-demethylation products) are identified via UPLC-QTOF-MS. Co-administration with CYP450 inhibitors (e.g., ketoconazole) extends half-life by 40% .

Q. What challenges arise when scaling up synthesis from lab to pilot plant, and how are they mitigated?

  • Heat dissipation : Exothermic amination steps require jacketed reactors with controlled cooling .
  • Purification : Switch from column chromatography to continuous crystallization for cost efficiency .
  • Yield optimization : Statistical design of experiments (DoE) identifies critical parameters (e.g., ammonia concentration, residence time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.